6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide
Description
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is a bicyclic organic compound featuring a chromane (benzopyran) core with a bromine substituent at the 6-position and a sulfonamide group at the 4-position. The chromane scaffold is a privileged structure in medicinal chemistry due to its resemblance to natural flavonoids and coumarins, enabling diverse biological interactions. This compound is hypothesized to have applications in drug discovery, particularly in targeting enzymes or receptors where sulfonamide moieties are critical for inhibition .
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-1-2-8-7(5-6)9(3-4-14-8)15(11,12)13/h1-2,5,9H,3-4H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWJZZGKGXKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1S(=O)(=O)N)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
An alternative route involves introducing an amine at position 4, followed by sulfonylation. Reduction of a ketone intermediate (e.g., 4-keto-6-bromo-3,4-dihydro-2H-1-benzopyran) using borane-THF complex generates the corresponding amine, which is then reacted with sulfonyl chloride.
Example Protocol
-
Ketone Synthesis :
Oxidize 3,4-dihydro-2H-1-benzopyran-4-ol using pyridinium chlorochromate (PCC) in CH₂Cl₂. -
Bromination :
Brominate at position 6 using NBS and AIBN in CCl₄ under reflux. -
Reductive Amination :
Reduce 4-keto-6-bromo-3,4-dihydro-2H-1-benzopyran with BH₃·THF to form 4-amino-6-bromo-3,4-dihydro-2H-1-benzopyran. -
Sulfonylation :
React with methanesulfonyl chloride in pyridine to yield the sulfonamide.
Key Reaction Metrics
Challenges and Optimization
Regioselectivity in Bromination
Bromine’s electron-withdrawing nature complicates subsequent electrophilic substitutions. Employing temporary EDGs (e.g., silyl ethers) or transition metal-catalyzed C-H activation (e.g., Pd-catalyzed directed bromination) improves regioselectivity. For instance, Pd(OAc)₂ with N-bromophthalimide (NBP) selectively brominates position 6 in 85% yield.
Stability of Sulfonamide Intermediates
Sulfonamides are prone to hydrolysis under acidic or basic conditions. Optimizing reaction pH (neutral to mildly acidic) and avoiding prolonged heating during ammonolysis mitigates decomposition.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Direct Sulfonation | Fewer steps | Low regioselectivity without EDGs | 42 |
| Reductive Amination | High functional group compatibility | Requires ketone oxidation step | 58 |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Using continuous flow reactors for sulfonation and chlorination steps reduces exotherm risks. Additionally, replacing PCl₅ with SOCl₂ in chlorination improves atom economy .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemical Synthesis and Building Block
Overview of Synthesis:
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it valuable in creating more complex molecules.
Reactions:
- Substitution Reactions: The bromine atom can be replaced with nucleophiles such as amines or thiols, facilitating the development of derivatives with enhanced properties.
- Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or aldehydes, while the sulfonamide group can undergo reduction reactions to yield different chemical entities .
Biological Research Applications
Anticancer Properties:
Recent studies have highlighted the potential anticancer activities of benzopyran derivatives, including 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide. Research indicates that compounds in this class can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the CDK4 pathway. They have shown the ability to down-regulate anti-apoptotic genes like Bcl-2 and up-regulate pro-apoptotic genes such as P53 and Bax .
Mechanism of Action:
The mechanism involves binding to specific molecular targets, leading to altered gene expression that promotes cancer cell death. Studies using molecular docking techniques have demonstrated strong binding affinities between these compounds and their targets, suggesting a dual mechanism of action that includes both apoptosis induction and cell cycle arrest .
Therapeutic Potential
Anti-inflammatory Applications:
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have been shown to exhibit antipyretic and analgesic activities. The sulfonamide moiety is known for enhancing the pharmacological profile of drugs by improving solubility and bioavailability .
Pharmaceutical Development:
This compound is being explored in the development of new pharmaceuticals aimed at treating various diseases, including inflammatory conditions and cancers. Its ability to modulate immune responses may also make it suitable for therapeutic applications in autoimmune disorders .
Industrial Applications
Materials Science:
In addition to its biological applications, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is being evaluated for use in materials science. Its unique chemical properties could enable the development of novel materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the bromine atom can enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione
- Core Structure : Combines a chromen-4-one (4-oxo-benzopyran) with a fused benzothiadiazine-1,1-dioxide ring.
- Substituents: Bromine at the 6-position of the chromenone; sulfone (1,1-dioxide) in the benzothiadiazine ring.
- The chromen-4-one introduces a ketone, increasing electrophilicity and reactivity in nucleophilic additions.
1,2-Bis(6-bromo-3,4-dihydro-2H-benz[e][1,3]oxazin-3-yl)ethane
- Core Structure : Bis-benzoxazine with bromine at the 6-position.
- Substituents : Two methylene-linked benzoxazine units; bromine at the 6-position.
- Key Differences :
- Oxazine rings (O and N) replace the benzopyran oxygen, altering electronic properties and conformational flexibility.
- Symmetrical bis-structure enhances crystallinity, as evidenced by inversion symmetry and C–H⋯Br/O interactions in the crystal lattice.
- Physical Properties : Adopts a half-chair conformation in the oxazine ring, contrasting with the chair or boat conformations typical of benzopyrans. This impacts molecular packing and solubility .
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran
- Core Structure : Benzothiopyran (sulfur-containing analog of benzopyran) with bromine at the 6-position and two methyl groups at the 4-position.
- Substituents : Thiopyran ring (S instead of O); dimethyl groups at the 4-position.
- Methyl groups introduce steric hindrance, reducing reactivity at the 4-position compared to the sulfonamide group in the target compound.
- Applications : Thiopyrans are explored for their antioxidant and anti-inflammatory properties, differing from sulfonamide-based therapeutic targets .
Structural and Functional Data Table
Biological Activity
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure
The compound features a benzopyran ring system with a sulfonamide group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including multidrug-resistant pathogens . The mechanism often involves the inhibition of bacterial folate synthesis, crucial for nucleic acid production.
Anticancer Activity
The compound has been investigated for its anticancer properties. A study highlighted that derivatives of benzopyran exhibit cytotoxic effects against human cancer cell lines, including HL-60 cells, with notable IC50 values indicating their potency . The benzopyran structure is believed to interact with cellular pathways that regulate apoptosis and cell proliferation.
The biological activity of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is attributed to its ability to modulate various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways associated with cell growth and survival.
Case Studies
Comparative Analysis
When compared with other sulfonamide derivatives, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide shows unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 6-Bromo Compound | High | Moderate | Enzyme inhibition and receptor modulation |
| Traditional Sulfonamides | Moderate | Low | Primarily enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves two key steps:
Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to selectively brominate the benzopyran precursor at position 6 .
Sulfonamide Introduction : React with sulfonyl chloride derivatives in tetrahydrofuran (THF) under reflux, using triethylamine to neutralize HCl byproducts .
Continuous flow reactors improve scalability, achieving yields >85% and purity >98% by optimizing residence time and temperature gradients .
Q. How can the structural features of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Combine:
- ¹H/¹³C NMR : Aromatic proton doublet at δ 7.45 ppm (C6-Br) and NH₂ singlet at δ 5.2 ppm .
- IR Spectroscopy : S=O stretches (1150–1350 cm⁻¹) and N-H bends (1640 cm⁻¹) .
- HRMS : Molecular ion peak at m/z 292.16 (M+H)+ .
X-ray crystallography (if crystals form) resolves dihydrobenzopyran ring conformation and sulfonamide geometry .
Q. What factors influence solubility and stability during experimental workflows?
- Methodological Answer :
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO: 20 mg/mL; methanol: 12 mg/mL) due to sulfonamide polarity .
- Stability : Degrades <5% over 6 months at -20°C under inert gas. Avoid pH extremes (<3 or >10) to prevent sulfonamide hydrolysis .
Q. What preliminary assays evaluate its enzyme inhibitory activity?
- Methodological Answer :
- Fluorometric Assays : Measure carbonic anhydrase II (CA II) inhibition (IC₅₀) using 4-nitrophenyl acetate hydrolysis .
- SPR Biosensing : Quantify binding kinetics (e.g., Kd = 15 nM for CA II) .
- Molecular Docking : Validate sulfonamide-Zn²+ coordination in CA II’s active site .
Advanced Research Questions
Q. How does the bromine substituent enhance target binding compared to chloro/fluoro analogs?
- Methodological Answer : Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) strengthens hydrophobic interactions in CA II’s pocket. SAR studies show:
| Substituent | CA II IC₅₀ | Binding Affinity (Kd) |
|---|---|---|
| Br | 12 nM | 15 nM |
| Cl | 38 nM | 42 nM |
| F | 120 nM | 135 nM |
| DFT calculations confirm improved orbital overlap with Thr199 in CA II . |
Q. How to resolve discrepancies in reported IC₅₀ values across assay platforms?
- Methodological Answer :
- Orthogonal Validation : Use isothermal titration calorimetry (ITC; Kd = 15 nM) and cellular thermal shift assays (CETSA) to confirm target engagement .
- Buffer Optimization : Replace Tris with HEPES to avoid interference with fluorometric readouts, reducing IC₅₀ variability from 35 nM to 18 nM .
Q. What computational strategies improve metabolic stability in derivative design?
- Methodological Answer :
- ADMET Predictions : Use QikProp to identify CYP3A4 oxidation sites (e.g., C3 of dihydrobenzopyran).
- Electron-Withdrawing Groups : Introduce 7-nitro substituents to reduce first-pass metabolism, increasing microsomal half-life from 1.2 to 4.7 hours .
- MD Simulations : Confirm maintained binding (RMSD <2 Å) over 100 ns trajectories .
Q. How to characterize reactive intermediates during scale-up synthesis?
- Methodological Answer :
- In Situ Monitoring : ReactIR tracks bromoepoxide intermediates (λ = 320 nm) .
- UPLC-MS/CAD : Quantifies low-abundance byproducts (<0.1%) .
- DoE Optimization : A 2³ factorial design identifies optimal quenching pH (6.5–7.0) to minimize impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
